2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol
Description
2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene ring substituted with a hydroxyethyl group. Benzothiophenes are known for their diverse biological activities and are widely studied in medicinal chemistry.
Properties
IUPAC Name |
2-[2-(2-hydroxyethyl)-1-benzothiophen-3-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S/c13-7-5-10-9-3-1-2-4-11(9)15-12(10)6-8-14/h1-4,13-14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNZKMHWUCUOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol typically involves the reaction of 2-bromo-1-benzothiophene with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzothiophene ring can be reduced under specific conditions to form a dihydrobenzothiophene derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[2-(2-carboxyethyl)-1-benzothiophen-3-yl]ethanol.
Reduction: Formation of 2-[2-(2-hydroxyethyl)-1,2-dihydrobenzothiophen-3-yl]ethanol.
Substitution: Formation of various substituted benzothiophene derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural similarities with known bioactive compounds. It has been investigated for its anti-inflammatory and analgesic properties, particularly in the context of cyclooxygenase (COX) inhibition.
Case Study : A study on COX-II inhibitors highlighted the significance of benzothiophene derivatives in developing anti-inflammatory drugs. The structure of 2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol suggests it may possess similar inhibitory effects, making it a candidate for further pharmacological studies .
Material Science
Due to its unique structural features, this compound can be utilized in the synthesis of novel materials, including polymers and coatings.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solubility in Water | Low |
| Compatibility with Polymers | Excellent |
Research indicates that incorporating this compound into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials, making them suitable for various industrial applications .
Biochemical Research
The compound's interaction with biological systems has been explored, particularly its role as a potential modulator of neurotransmitter receptors.
Case Study : In vitro studies demonstrated that derivatives of benzothiophene can selectively activate dopamine receptors. The specific interactions of this compound with D3 dopamine receptors were analyzed using β-arrestin recruitment assays, showing promising results that warrant further investigation .
Mechanism of Action
The mechanism of action of 2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target proteins, enhancing the binding affinity and specificity. The benzothiophene ring can interact with hydrophobic pockets in the target, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Hydroxyethyl)-1-benzothiazol-3-yl]ethanol
- 2-[2-(2-Hydroxyethyl)-1-benzoxazol-3-yl]ethanol
- 2-[2-(2-Hydroxyethyl)-1-indol-3-yl]ethanol
Uniqueness
2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Biological Activity
2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol, with the CAS number 2287298-16-0, is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
The molecular formula of this compound is CHOS, with a molecular weight of approximately 222.31 g/mol. The compound features a benzothiophene moiety, which is significant in various scientific fields, including medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 222.31 g/mol |
| Structural Classification | Alcohol, Heterocyclic Compound |
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of benzothiophene derivatives with hydroxyethyl functional groups. Key synthetic routes include:
- Nucleophilic Substitution : Utilizing appropriate reagents to introduce the hydroxyethyl group.
- Catalytic Methods : Employing catalysts to enhance reaction efficiency and yield.
- Controlled Reaction Conditions : Managing temperature and solvent choice to optimize product purity.
Biological Activity
Research indicates that this compound may exhibit several biological activities, including:
Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in biological systems.
Enzyme Interaction : The compound's structure allows for interactions with various enzymes, possibly influencing their activity. For instance, it may act as an inhibitor or activator for specific biochemical pathways.
Pharmacological Potential : Given its structural characteristics, there is ongoing research into its potential therapeutic applications in treating diseases related to oxidative stress and inflammation.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound. Notable findings include:
- Study on Antioxidant Properties :
- Enzyme Inhibition Studies :
- Pharmacokinetic Profiles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
